N2,N2-Diallyl-2,5-pyridinediamine
Overview
Description
N2,N2-Diallyl-2,5-pyridinediamine: is an organic compound with the molecular formula C11H15N3 It is a derivative of pyridine, featuring two allyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Diallyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N2,N2-Diallyl-2,5-pyridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: N2,N2-Diallyl-2,5-pyridine N-oxide.
Reduction: N2,N2-Diallyl-2,5-pyridine secondary amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N2,N2-Diallyl-2,5-pyridinediamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound has been investigated for its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which are useful in studying metalloproteins and enzyme mimetics.
Medicine: this compound has shown promise in drug development, particularly as an anticancer agent. Preclinical studies have demonstrated its efficacy against various cancer cell lines, making it a candidate for further investigation.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. Its ability to undergo polymerization reactions makes it valuable in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N2,N2-Diallyl-2,5-pyridinediamine involves its interaction with molecular targets such as enzymes and receptors. The allyl groups can participate in covalent bonding with nucleophilic sites on proteins, leading to the modulation of their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their biological functions.
Comparison with Similar Compounds
- N2,N2-Dimethyl-2,5-pyridinediamine
- N2,N2-Diethyl-2,5-pyridinediamine
- N2,N2-Dipropyl-2,5-pyridinediamine
Comparison: N2,N2-Diallyl-2,5-pyridinediamine is unique due to the presence of allyl groups, which provide additional reactivity compared to its dimethyl, diethyl, and dipropyl counterparts. The allyl groups enable the compound to participate in a wider range of chemical reactions, making it more versatile in synthetic applications. Additionally, the biological activity of this compound may differ from similar compounds due to the distinct electronic and steric effects of the allyl groups.
Properties
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)pyridine-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h3-6,9H,1-2,7-8,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRWMPSMZGWEKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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